molecular formula C17H14N4O2 B3884729 N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3884729
M. Wt: 306.32 g/mol
InChI Key: RZKHJLDZQAJUDI-WOJGMQOQSA-N
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Description

N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde. This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core linked to a hydrazide moiety and a substituted benzylidene group. Its structure facilitates diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence its physicochemical properties and biological activity .

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-14-8-4-5-12(9-14)11-18-21-17(23)16-10-15(19-20-16)13-6-2-1-3-7-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKHJLDZQAJUDI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazole-carbohydrazide derivatives vary based on substituents on the benzylidene and pyrazole rings. Key structural analogs include:

Compound Name Substituents (Benzylidene/Pyrazole) Molecular Formula Melting Point (°C) Biological Activity References
Target Compound 3-hydroxybenzylidene, 3-phenyl C₁₇H₁₄N₄O₂ Not reported Urease inhibition (hypothetical)
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-dichlorobenzylidene, 5-phenyl C₁₇H₁₂Cl₂N₄O 198–200 Antimicrobial (predicted)
N’-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 4-methoxybenzylidene, 5-phenyl C₁₈H₁₆N₄O₂ 257–293 Anti-platelet aggregation
N’-benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide benzylidene, 3-nitrophenyl C₁₇H₁₃N₅O₃ Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl in and ): Enhance thermal stability and may increase biological activity via improved electrophilicity.
  • Electron-Donating Groups (e.g., -OCH₃ in ): Improve solubility and influence hydrogen-bonding networks, as seen in the high melting points (257–293°C) .

Spectroscopic Characterization

  • FT-IR : All compounds show N-H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹). The target compound’s 3-OH group exhibits a broad peak at ~3400 cm⁻¹ .
  • ¹H NMR :
    • Target Compound : Aromatic protons (δ 6.8–8.2 ppm), hydrazide NH (δ 10.2–11.5 ppm), and hydroxy proton (δ 9.8 ppm) .
    • Methoxy Analog () : Distinct singlet for -OCH₃ at δ 3.8 ppm .
  • X-ray Diffraction : confirms planar geometry in E-DPPC, with dihedral angles <10° between pyrazole and benzylidene rings .

Computational and Crystallographic Insights

  • DFT Studies : reports HOMO-LUMO gaps of ~4.5 eV for E-DPPC, indicating stability. The target compound’s 3-OH group may reduce this gap, enhancing reactivity .
  • Crystallography: SHELXL () and WinGX () are widely used for refinement. For example, E-DPPC () forms a monoclinic lattice with C–H···O packing .

Q & A

Basic: What are the optimized synthetic routes for N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a condensation reaction between 3-phenyl-1H-pyrazole-5-carbohydrazide and 3-hydroxybenzaldehyde under reflux in ethanol or methanol. Key parameters include:

  • Solvent Choice : Polar protic solvents (e.g., ethanol) enhance reaction efficiency due to their ability to stabilize intermediates via hydrogen bonding .
  • Temperature : Reflux conditions (70–80°C) for 6–8 hours are optimal to drive the reaction to completion while minimizing side products .
  • Purification : Recrystallization using ethanol:water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%).
  • Characterization : Confirm purity via FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H-NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (m/z calculated for C₁₇H₁₄N₄O₂: 306.3) .

Advanced: How can DFT calculations be applied to predict electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) with the B3LYP/6-311G** basis set is widely used to study:

  • Electron Distribution : Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts charge transfer interactions and reactivity .
  • Solvent Effects : Employ the IEFPCM solvation model to simulate aqueous environments, revealing stabilization of the keto-enol tautomer due to hydrogen bonding .
  • Topological Analysis : Atoms-in-Molecules (AIM) theory identifies critical bond paths and electron density at bond critical points (e.g., C=N bond order ~1.7) .
  • Vibrational Assignments : Compare computed IR spectra with experimental data to resolve ambiguities in functional group identification .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray Diffraction : Resolves crystal packing and confirms the E-configuration of the hydrazone moiety. Anomalies in bond lengths (e.g., C-N vs. C=N) indicate resonance effects .
  • ¹H-NMR : Diagnostic peaks include the hydrazone NH (δ 10.5–11.0 ppm, broad) and aromatic protons (δ 6.8–7.8 ppm). Splitting patterns distinguish substituent positions .
  • ESI-MS : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 307.3) and detects isotopic clusters for chlorine-containing analogs .

Advanced: How to resolve contradictions in molecular docking results when targeting different enzymes?

Methodological Answer:
Contradictions arise due to variations in binding site flexibility or scoring functions. Mitigation strategies include:

  • Consensus Docking : Use multiple software (AutoDock Vina, Glide) to cross-validate poses. For example, hydrazone derivatives show higher affinity for ERAP1 (ΔG = -9.2 kcal/mol) vs. DNA gyrase (ΔG = -7.5 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviations (RMSD) >2.0 Å suggest pose inaccuracies .
  • Experimental Validation : Compare docking predictions with enzymatic IC₅₀ values. A >10-fold discrepancy indicates flawed force field parameters .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of pyrazole-carbohydrazide derivatives?

Methodological Answer:

  • Substituent Effects : Replace the 3-hydroxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups. Chloro analogs show enhanced DNA gyrase inhibition (IC₅₀ = 0.15 µg/mL) due to hydrophobic interactions .
  • Scaffold Hopping : Compare pyrazole-3-carbohydrazide vs. thieno-pyrazole derivatives. The latter exhibit improved metabolic stability but reduced solubility .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with bioactivity. A contour map showing favorable bulky substituents at the para-position guides lead optimization .

Basic: What are the critical parameters in crystallographic refinement for determining accurate molecular structures?

Methodological Answer:

  • Data Quality : Ensure resolution <0.84 Å and Rint <5%. Poor data (e.g., I/σ(I) <2) necessitates recollecting diffraction data .
  • Refinement Software : SHELXL refines anisotropic displacement parameters (ADPs) and resolves disorder. Apply restraints for flexible moieties (e.g., rotating phenyl rings) .
  • Validation : Check using PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surfaces to validate intermolecular interactions .

Advanced: How to assess the compound’s potential as a selective enzyme inhibitor?

Methodological Answer:

  • Target Prioritization : Screen against panels like KinaseProfiler or protease libraries. Pyrazole-carbohydrazides show selectivity for serine hydrolases over kinases .
  • Mechanistic Studies : Use stopped-flow kinetics to determine inhibition mode (e.g., competitive vs. non-competitive). Ki values <1 µM indicate high potency .
  • Off-Target Profiling : Employ thermal shift assays (DSF) to identify unintended protein targets. ΔTm >2°C suggests significant binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

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